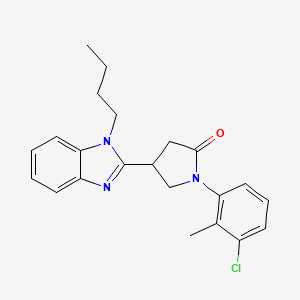

4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and materials science. This compound is also known as BZP or benzylpiperazine and belongs to the class of piperazine derivatives. In

科学的研究の応用

Synthesis and Transformation

A study demonstrated the chemical transformations of a similar compound, 4-(1 Н -benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone, showing the potential for synthesizing a wide range of 1,2-disubstituted benzimidazoles with different fragments, including pyrrole and pyrazole moieties. This suggests possible applications in synthesizing diverse benzimidazole derivatives (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

PARP Inhibition

Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide inhibitors revealed compounds with excellent poly(ADP-ribose) polymerase (PARP) enzyme potency. One specific compound, A-966492, demonstrated significant potential in inhibiting PARP-1 enzyme, suggesting its relevance in cancer treatment and neurological disorders (Penning et al., 2010).

Vasorelaxant Activity

Another study synthesized benzimidazole derivatives with significant vasodilation properties, indicating their potential use in cardiovascular therapies. Compounds like 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles exhibited remarkable vasorelaxant activity, comparable to standard drugs (Nofal et al., 2013).

Selective Inhibition of Heme Oxygenase-2

Research on 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole) analogs, similar to the compound , showed potent and selective inhibition of heme oxygenase-2. This finding could be significant in developing therapeutic agents for conditions where heme oxygenase-2 plays a role (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).

Antimicrobial Properties

A study on 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenones, which are structurally similar, demonstrated significant antimicrobial activity. This suggests potential applications of the compound for developing new antimicrobial agents (Addla et al., 2012).

Synthesis Optimization

A synthesis study of 2-substituted benzimidazoles, including methods applicable to the compound , provided insights into efficient synthesis processes. This research could aid in the large-scale production of similar benzimidazole derivatives for various applications (Alcalde et al., 1992).

ACE Inhibition

A series of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles, structurally related to the compound, were found to inhibit angiotensin converting enzyme (ACE), suggesting potential applications in hypertension and cardiovascular diseases (Kantevari et al., 2011).

特性

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXHSMZOBWYBEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)

![5-(cinnamylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450607.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2450608.png)

![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)

![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)